molecular formula C7H7I B166478 4-Iodotoluene CAS No. 624-31-7

4-Iodotoluene

Cat. No. B166478
CAS RN: 624-31-7
M. Wt: 218.03 g/mol
InChI Key: UDHAWRUAECEBHC-UHFFFAOYSA-N
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Description

4-Iodotoluene is used in a wide range of medical and industrial applications, as well as in pharmaceutical intermediates and polarizing films for Liquid Crystal Display (LCD) chemicals .


Synthesis Analysis

4-Iodotoluene undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid catalyzed by (Ni,Mg)3Si2O5(OH)4 solid-solution nanotubes loaded with palladium . Cobalt-catalyzed coupling of 4-iodotoluene with thiophenols and alkanethiols has also been investigated .


Molecular Structure Analysis

The molecular formula of 4-Iodotoluene is C7H7I. It has a linear formula of CH3C6H4I .


Chemical Reactions Analysis

4-Iodotoluene is known to undergo Suzuki-Miyaura coupling reaction with phenylboronic acid. This reaction is catalyzed by (Ni,Mg)3Si2O5(OH)4 solid-solution nanotubes loaded with palladium . It also reacts with thiophenols and alkanethiols in a cobalt-catalyzed coupling .


Physical And Chemical Properties Analysis

4-Iodotoluene is a solid substance with a melting point of 33-35 °C and a boiling point of 211.5 °C . Its molecular weight is 218.03 .

Scientific Research Applications

Iodofluorination Processes

4-Iodotoluene is utilized in iodofluorination processes of alkenes and alkynes. Conte, Panunzi, and Tingoli (2006) demonstrated that a mixture of molecular iodine and 4-iodotoluene difluoride can add to alkenes and alkynes in a Markovnikov fashion with anti-stereoselectivity. This process is significant for creating compounds with specific structural configurations in organic chemistry (Conte, Panunzi, & Tingoli, 2006).

Preparation of Photoinitiators

Gao-feng (2011) researched the preparation of a specific cationic photoinitiator using 4-iodotoluene. The process involved several chemical reactions, including diazotization and subsequent reactions, to produce a complex photoinitiator compound. This study highlights 4-iodotoluene's role in synthesizing photochemically active materials (Li Gao-feng, 2011).

Synthesis of Complex Molecules

4-Iodotoluene has been used in the synthesis of complex molecules such as 4-Bromo-4′,4″-dimethyltriphenylamine. Wu-zu (2011) conducted synthesis using microwave irradiation, indicating the role of 4-iodotoluene in facilitating efficient chemical syntheses (Ha Wu-zu, 2011).

Crystal Structural Studies

The crystal structures of compounds like tetrathiahemicarceplexes have been studied using 4-iodotoluene. Kim, Jaheon Kim, and Paek (2011) utilized 4-iodotoluene in their research to understand the complexation and equilibrium shifts in these structures (I. Kim, Jaheon Kim, & Paek, 2011).

Trifluoromethylation Studies

4-Iodotoluene has been compared with other copper reagents in trifluoromethylating various iodides. Kaplan, Lloyd, Chin, and Vicic (2017) studied its effectiveness and reaction rates, contributing to a better understanding of trifluoromethylation reactions (Peter T. Kaplan, J. Lloyd, Mason T Chin, & D. Vicic, 2017).

Safety And Hazards

4-Iodotoluene can cause eye irritation and skin irritation. It may also cause respiratory system irritation. It is recommended to avoid all personal contact, including inhalation, and to use personal protective equipment when handling this chemical .

Future Directions

While a lot of work has been done on the Ullmann reaction involving 4-Iodotoluene, there is still tremendous scope in this field to look for recyclable catalysts, mild conditions, and substrate scope . Moreover, research regarding mechanistic aspects of the reaction can be improved by discovering new sustainable strategies .

properties

IUPAC Name

1-iodo-4-methylbenzene
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InChI

InChI=1S/C7H7I/c1-6-2-4-7(8)5-3-6/h2-5H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UDHAWRUAECEBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7I
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DSSTOX Substance ID

DTXSID4060785
Record name Benzene, 1-iodo-4-methyl-
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Molecular Weight

218.03 g/mol
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Physical Description

White to yellow solid; mp = 33-35 deg C; [Alfa Aesar MSDS]
Record name p-Iodotoluene
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Product Name

4-Iodotoluene

CAS RN

624-31-7
Record name 4-Iodotoluene
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Record name Benzene, 1-iodo-4-methyl-
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Record name 4-iodotoluene
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Record name P-IODOTOLUENE
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Synthesis routes and methods

Procedure details

A Schlenk tube was charged with CuI (19.5 mg, 0.102 mmol, 5.0 mol %), NaI (450 mg, 3.00 mmol), evacuated and backfilled with argon. Racemic trans-N,N′-dimethyl-1,2-cyclohexanediamine (31.5 μL, 0.200 mmol, 10 mol %), 4-chlorotoluene (237 μL, 2.00 mmol), and n-pentanol (0.50 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 24 h. The resulting dark green-gray suspension was allowed to reach room temperature. Ethyl acetate (3 mL) and dodecane (internal GC standard, 460 μL) were added to the reaction mixture. A 50 μL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide 35% conversion of 4-chlorotoluene and 33% yield of 4-iodotoluene.
Quantity
31.5 μL
Type
reactant
Reaction Step One
Quantity
237 μL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mg
Type
reactant
Reaction Step Three
Name
Quantity
19.5 mg
Type
catalyst
Reaction Step Three
Quantity
460 μL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
33%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,020
Citations
P Conte, B Panunzi, M Tingoli - Tetrahedron letters, 2006 - Elsevier
… promoted by 4-iodotoluene difluoride (4-tolIF 2 ) and diphenyldiselenide. This chalcogenated reagent also in the presence of 4-tolIF 2 undergoes a very fast and efficient oxidation and, any …
Number of citations: 57 www.sciencedirect.com
T Muraki, H Togo, M Yokoyama - Synlett, 1998 - thieme-connect.com
… 4iodotoluene was obtained in 57 % yield (Scheme 1). Thus, it is seen that, when the reactivity of the aromatic substrate to iodinane 1A is insufficient, 4-iodotoluene … form 4-iodotoluene; …
Number of citations: 20 www.thieme-connect.com
RC Hinton, FG Mann, IT Millar - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… by the action of these metals on 3-bromo-4-iodotoluene (I), particularly as in the earlier … When 3-bromo-4-iodotoluene (I) was brought into reaction with magnesium in ether, initially …
Number of citations: 9 pubs.rsc.org
X Cheng, S Ma - Angewandte Chemie, 2008 - Wiley Online Library
… During screening, it was observed that the reaction of 1 a with 4-iodotoluene in MeCN with … [Pd(PPh 3 ) 4 ]-catalyzed reaction of allenyl hydrazine 1 a and 4-iodotoluene under different …
Number of citations: 50 onlinelibrary.wiley.com
T Manifar, S Rohani, TP Bender… - Industrial & …, 2005 - ACS Publications
… In the first series, a set of experiments was conducted with excess of 4-iodotoluene so that the amount of 4-iodotoluene remains constant during the course of the reaction. Therefore, …
Number of citations: 30 pubs.acs.org
G Wu, AL Rheingold, SJ Geib, RF Heck - Organometallics, 1987 - ACS Publications
… In the case of 4-iodotoluene, similar yields … 4-iodotoluene which reacted. Solution was heated at reflux temperature in an oil bath. dThe yield was 48% based upon reacted 4-iodotoluene…
Number of citations: 217 pubs.acs.org
SAP Quintiliano - Synlett, 2007 - thieme-connect.com
… 4-Iodotoluene difluoride (p-TolIF2, 1) is a hypervalent iodine reagent that promotes … However, it can be prepared in different ways from 4-iodotoluene.In one of them, the use of …
Number of citations: 3 www.thieme-connect.com
N Rodriguez, JA Romero-Revilla… - Chemical …, 2013 - pubs.rsc.org
… Finally, we confirmed that palladacycle 23 was able to react with 4-iodotoluene (60 C in HFIP) leading to a nearly equimolar mixture of the monoarylated and bisarylated products 24 …
Number of citations: 229 pubs.rsc.org
TL Chan, CT To, BS Liao, ST Liu, KS Chan - 2012 - Wiley Online Library
… Meanwhile, reduction of 4-iodotoluene occurred in all cases as toluene was detected from the … Electronic effects of porphyrins on the direct C–H arylation of benzene with 4-iodotoluene. …
JE Freitas, HJ Hwang, MA El-Sayed - The Journal of Physical …, 1994 - ACS Publications
… For 2-iodotoluene, the rate of IER for the slow I channel increases from 20 kcal/mol-ps at 304 nm to 30 kcal/mol-ps at 266 nm,while the rates of IER for 3- and 4-iodotoluene (16 kcal/mol-…
Number of citations: 19 pubs.acs.org

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